molecular formula C12H9ClN4 B11869776 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine CAS No. 1356088-00-0

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B11869776
CAS No.: 1356088-00-0
M. Wt: 244.68 g/mol
InChI Key: AGEISFWYNNTQRY-UHFFFAOYSA-N
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Description

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound that contains both pyridine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloropyridine with hydrazine derivatives can lead to the formation of the indazole ring, which is then further functionalized to introduce the 5-chloropyridin-2-yl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloropyridin-2-yl)-1H-indazole
  • 3-(5-chloropyridin-2-yl)-1H-pyrrole
  • 3-(5-chloropyridin-2-yl)-1H-pyrazole

Uniqueness

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine is unique due to its specific combination of the pyridine and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1356088-00-0

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C12H9ClN4/c13-7-1-3-11(15-6-7)12-9-5-8(14)2-4-10(9)16-17-12/h1-6H,14H2,(H,16,17)

InChI Key

AGEISFWYNNTQRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=NC=C(C=C3)Cl

Origin of Product

United States

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